MRT68921

Description

Properties

IUPAC Name |

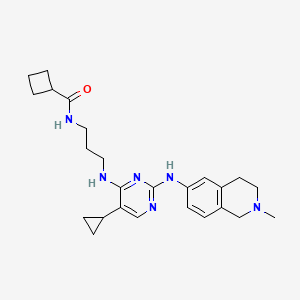

N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKISLZKMBSCLSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MRT68921: A Technical Guide to its Mechanism of Action in Autophagy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MRT68921, a potent small molecule inhibitor of autophagy. We will delve into its molecular targets, its impact on cellular signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Dual Inhibition of ULK1 and ULK2

This compound functions as a potent, dual inhibitor of the serine/threonine kinases ULK1 (Unc-51 like autophagy activating kinase 1) and ULK2.[1][2][3][4][5][6] These kinases are essential for the initiation of the autophagy cascade.[1][7] By inhibiting ULK1 and ULK2, this compound effectively blocks the autophagic process at its earliest stages.[1][8]

The inhibitory effect of this compound on ULK1 is highly specific. This has been demonstrated through the use of a drug-resistant M92T ULK1 mutant, where the compound failed to inhibit autophagy, confirming that its primary autophagy-inhibiting capacity is mediated through ULK1.[1][3] Inhibition of ULK1 by this compound leads to the accumulation of stalled, early autophagosomal structures, indicating a role for ULK1 not only in the initiation but also in the maturation of autophagosomes.[1][4][7][9]

While this compound also exhibits inhibitory activity against other kinases such as NUAK1, TBK1, and IKKϵ, its effect on mTOR-dependent autophagy is primarily attributed to its potent inhibition of ULK1.[1][10] Experiments utilizing TBK1 knockout cells have shown that TBK1 is not the essential target for this compound's autophagy-blocking activity.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) |

| ULK1 | 2.9 |

| ULK2 | 1.1 |

Data sourced from multiple references.[1][2][3][4][5][6]

Table 2: Cytotoxic Activity in Cancer Cell Lines (24h treatment)

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H460 | Non-small cell lung cancer | ~1.76 |

| MNK45 | Gastric cancer | > 5 |

| U251 | Glioblastoma | > 5 |

| Various | Range across 12 cell lines | 1.76 - 8.91 |

Data sourced from reference[2][5][10].

Signaling Pathway

This compound intervenes in the canonical autophagy signaling pathway, primarily downstream of mTOR. Under nutrient-rich conditions, mTOR phosphorylates and inhibits the ULK1 complex. Upon nutrient starvation or mTOR inhibition, the ULK1 complex is activated, initiating the formation of the autophagosome. This compound directly inhibits the kinase activity of ULK1, thereby preventing the downstream events of autophagosome formation.

Caption: this compound inhibits the ULK1/2 complex, a key initiator of autophagy.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro ULK1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on ULK1 kinase activity.

-

Enzyme and Substrate Preparation: Recombinant GST-tagged ULK1 is expressed and purified. A suitable substrate, such as Myelin Basic Protein (MBP) or a specific peptide substrate, is prepared.

-

Reaction Mixture: The kinase reaction is typically carried out in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM DTT, and 100 µM ATP.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The reaction is initiated by the addition of [γ-³²P]ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

-

Termination: The reaction is stopped by adding SDS-PAGE loading buffer.

-

Detection: The reaction products are resolved by SDS-PAGE, and the incorporation of ³²P into the substrate is quantified by autoradiography or phosphorimaging. The IC50 value is calculated from the dose-response curve.

Cellular Autophagy Flux Assay (LC3-II Immunoblotting)

This assay assesses the impact of this compound on the dynamic process of autophagy (autophagic flux) in a cellular context.

-

Cell Culture: Mouse Embryonic Fibroblasts (MEFs) or other suitable cell lines are cultured to ~70-80% confluency.

-

Induction of Autophagy: Autophagy is induced by amino acid starvation using Earle's Balanced Salt Solution (EBSS) for 1-2 hours.

-

Inhibitor Treatment: Cells are treated with this compound (e.g., 1 µM) in the presence or absence of a lysosomal inhibitor like bafilomycin A1 (50 nM). Bafilomycin A1 prevents the degradation of LC3-II in the lysosome, allowing for the measurement of the rate of autophagosome formation.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Immunoblotting: Cell lysates are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against LC3 and a loading control (e.g., tubulin or GAPDH), followed by incubation with a secondary antibody.

-

Analysis: The levels of LC3-II (lipidated form of LC3) are quantified and normalized to the loading control. A decrease in LC3-II accumulation in the presence of bafilomycin A1 indicates a blockage of autophagic flux.

Caption: Workflow for assessing autophagic flux using LC3-II immunoblotting.

LC3 Puncta Immunofluorescence Assay

This microscopy-based assay visualizes the formation of autophagosomes within cells.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated as described in the autophagy flux assay.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent such as Triton X-100 or saponin.

-

Immunostaining: Cells are incubated with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.

-

Imaging: The coverslips are mounted on slides, and images are acquired using a fluorescence microscope.

-

Analysis: The number of LC3-positive puncta (representing autophagosomes) per cell is quantified. A reduction in the number of puncta upon this compound treatment, even in the presence of bafilomycin A1, indicates an inhibition of autophagosome formation.[1]

Conclusion

This compound is a valuable research tool for studying the role of ULK1/2-dependent autophagy in various physiological and pathological processes. Its high potency and well-characterized mechanism of action make it a specific and reliable inhibitor for in vitro and cellular studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into the complex process of autophagy.

References

- 1. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

MRT68921: A Technical Guide to its Dual Inhibition of ULK1 and ULK2 in Autophagy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MRT68921, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. It details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts in the field of autophagy and cancer therapeutics.

Core Mechanism of Action: Inhibition of Autophagy Initiation

This compound is a small molecule inhibitor that potently targets the serine/threonine kinases ULK1 and ULK2, which are essential for the initiation of the autophagy process.[1] Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins, and its dysregulation is implicated in various diseases, including cancer.[1][2]

Under normal conditions, the mTORC1 complex phosphorylates and inhibits the ULK1/2 complex (comprising ULK1/2, ATG13, FIP200, and ATG101), thereby suppressing autophagy.[2][3] Upon cellular stress, such as nutrient deprivation, mTORC1 is inactivated, leading to the dephosphorylation and activation of the ULK1/2 complex.[3] The activated ULK1/2 complex then phosphorylates downstream components of the autophagy machinery, initiating the formation of the autophagosome.[4][5]

This compound exerts its inhibitory effect by directly targeting the kinase activity of ULK1 and ULK2.[1] This inhibition prevents the phosphorylation of downstream targets, thereby blocking autophagic flux and disrupting autophagosome maturation.[6][7] This leads to an accumulation of stalled, early autophagosomal structures.[1]

Quantitative Data: Inhibitory Potency of this compound

This compound demonstrates high potency against both ULK1 and ULK2, as determined by in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target Kinase | IC50 (nM) | Assay Type |

| ULK1 | 2.9 nM | Cell-free |

| ULK2 | 1.1 nM | Cell-free |

Data sourced from multiple consistent reports.[6][7][8]

Signaling Pathway and Inhibition

The following diagram illustrates the canonical ULK1/2 signaling pathway in autophagy and the point of inhibition by this compound.

Experimental Protocols

In Vitro ULK1/2 Kinase Assay

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against ULK1 and ULK2.

1. Enzyme Preparation:

-

Recombinant GST-tagged ULK1 or ULK2 is expressed in and purified from an appropriate system (e.g., Sf9 or 293T cells).[6]

2. Kinase Reaction:

-

The kinase assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol).[6][9]

-

The reaction mixture contains the purified ULK1 or ULK2 enzyme, a substrate (e.g., a generic kinase substrate or a specific ULK1/2 substrate), and varying concentrations of this compound.

-

The reaction is initiated by the addition of ATP, typically a mixture of non-radioactive ("cold") ATP (e.g., 30 μM) and a small amount of radiolabeled [γ-32P]ATP (e.g., 0.5 μCi).[6][9]

-

The reaction is incubated for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 25 °C).[6][9]

3. Reaction Termination and Analysis:

-

The reaction is stopped by adding SDS-PAGE sample buffer.[6]

-

The reaction products are separated by SDS-PAGE.

-

The gel is transferred to a nitrocellulose membrane.[6]

-

The incorporation of the radiolabeled phosphate into the substrate is detected by autoradiography.

-

The amount of phosphorylation is quantified to determine the inhibitory effect of this compound at different concentrations, allowing for the calculation of the IC50 value.

Cellular Autophagy Flux Assay

This protocol is used to assess the effect of this compound on autophagic flux in a cellular context.

1. Cell Culture and Treatment:

-

Mouse embryonic fibroblasts (MEFs) or other suitable cell lines are cultured in standard growth medium (e.g., DMEM with 10% FBS and penicillin/streptomycin) at 37°C and 5% CO2.[6]

-

To induce autophagy, cells are washed and incubated in a starvation medium such as Earle's Balanced Salt Solution (EBSS) for a specified time (e.g., 1 hour).[6]

-

During the starvation period, cells are treated with this compound (e.g., 1 μM), a vehicle control (e.g., DMSO), and in some conditions, a lysosomal inhibitor like bafilomycin A1 (e.g., 50 nM).[1][6] Bafilomycin A1 prevents the degradation of autophagosomes, allowing for the measurement of autophagic flux.

2. Cell Lysis and Immunoblotting:

-

After treatment, cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against key autophagy markers, such as LC3 (to detect the conversion of LC3-I to the autophagosome-associated LC3-II) and p62/SQSTM1 (a protein degraded by autophagy). Antibodies against loading controls like tubulin or actin are also used.

-

The membrane is then incubated with appropriate secondary antibodies and visualized using a chemiluminescence detection system.

3. Analysis:

-

The levels of LC3-II and p62 are quantified and normalized to the loading control. An increase in LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagic flux. This compound is expected to reduce the accumulation of LC3-II, even in the presence of bafilomycin A1, demonstrating a blockage of autophagic flux.[1]

Broader Implications and Therapeutic Potential

Beyond its role in autophagy, this compound has also been identified as an inhibitor of NUAK1, a kinase involved in protecting cancer cells from oxidative stress.[8][10] This dual-targeting capability may contribute to its potent antitumor activities.[10] By inhibiting ULK1/2-mediated protective autophagy and NUAK1-dependent antioxidant pathways, this compound can induce reactive oxygen species (ROS) production and apoptosis in cancer cells.[8][10] These findings position this compound as a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapies.[1][10]

References

- 1. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions [frontiersin.org]

- 5. Structure and Function of the ULK1 Complex in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Sapphire Bioscience [sapphirebioscience.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Autophagy | TargetMol [targetmol.com]

- 10. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Inhibition of NUAK1 and ULK1 by MRT68921: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of MRT68921, a potent small molecule inhibitor targeting both NUAK family SNF1-like kinase 1 (NUAK1) and Unc-51 like autophagy activating kinase 1 (ULK1). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of dual NUAK1/ULK1 inhibition in oncology.

Core Mechanism of Action

This compound exerts its anti-tumor effects through the simultaneous inhibition of two key cellular kinases: NUAK1, a critical component of the antioxidant defense system, and ULK1, a central initiator of autophagy.[1][2] This dual inhibition strategy disrupts the balance of oxidative stress signals within cancer cells, leading to increased production of reactive oxygen species (ROS), induction of apoptosis, and ultimately, cell death.[3][4] The compound has demonstrated potent inhibition of ULK1 and its functionally redundant homolog ULK2.[3][5] While a specific IC50 for NUAK1 is not publicly available, functional assays confirm potent inhibition of its downstream signaling pathways.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and cellular activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| ULK1 | 2.9[3][5] |

| ULK2 | 1.1[3][5] |

| NUAK1 | Potent Inhibition Confirmed by Downstream Target Modulation[3][6] |

Table 2: Cellular Cytotoxic Activity of this compound in Cancer Cell Lines (24-hour treatment)

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H460 | Non-small cell lung cancer | 1.76[3][6] |

| A549 | Non-small cell lung cancer | >10 |

| H1299 | Non-small cell lung cancer | ~5 |

| MNK45 | Gastric cancer | ~3 |

| U251 | Glioblastoma | ~5 |

| Various other cancer cell lines | - | 1.76 - 8.91[3][6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and the general workflow for its experimental evaluation.

NUAK1 and ULK1 Signaling Pathways

Caption: Dual inhibition of NUAK1 and ULK1 by this compound.

Experimental Workflow for Evaluating this compound

Caption: General experimental workflow for this compound evaluation.

Detailed Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the in vitro inhibitory activity of this compound against ULK1/2 and NUAK1.

-

Reagents and Materials:

-

Recombinant human ULK1, ULK2, or NUAK1 enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP (as required for the specific assay format)

-

Substrate peptide (specific for each kinase)

-

This compound (serially diluted in DMSO)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

-

Add the kinase and substrate solution to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxic effects of this compound.[6]

-

Reagents and Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

CCK-8 reagent

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-40 µM) for 24-72 hours.[6]

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[6][7]

-

Reagents and Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Harvest the cells (including both adherent and floating populations) after treatment with this compound for the desired time (e.g., 24 hours).[6]

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

-

Reactive Oxygen Species (ROS) Detection (DCFH-DA Staining)

This protocol details the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[6]

-

Reagents and Materials:

-

Cancer cells treated with this compound

-

DCFH-DA probe

-

Serum-free cell culture medium

-

PBS

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for the desired time (e.g., 8 hours).[6]

-

Incubate the cells with DCFH-DA (e.g., 10 µM) in serum-free medium for 20-30 minutes at 37°C in the dark.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in PBS for flow cytometry analysis.

-

Measure the fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, which is proportional to the intracellular ROS levels.

-

Western Blot Analysis for Signaling Pathway Modulation

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the NUAK1 and ULK1 signaling pathways.[6]

-

Reagents and Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MYPT1, anti-MYPT1, anti-p-Gsk3β, anti-Gsk3β, anti-cleaved PARP, anti-LC3B, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

-

Conclusion

This compound is a potent dual inhibitor of NUAK1 and ULK1 that demonstrates significant anti-tumor activity in a range of cancer cell lines. Its mechanism of action, involving the disruption of oxidative stress homeostasis and the induction of apoptosis, presents a promising therapeutic strategy. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of targeting these key cellular pathways.

References

- 1. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of MRT68921 in Cellular Apoptosis and ROS Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 is a potent small molecule inhibitor with dual specificity for NUAK1 (NUAK family SNF1-like kinase 1) and ULK1 (Unc-51 like autophagy activating kinase 1).[1] This technical guide delves into the core mechanisms by which this compound modulates cellular apoptosis and the production of reactive oxygen species (ROS). By summarizing key quantitative data, providing detailed experimental methodologies, and visualizing the intricate signaling pathways, this document serves as a comprehensive resource for researchers in oncology, cell biology, and drug development. This compound's ability to induce cytotoxic effects in cancer cells by disrupting the balance of oxidative stress signals highlights its therapeutic potential.[1]

Introduction

Cancer cells often exhibit altered metabolic pathways and an increased reliance on pro-survival mechanisms to counteract cellular stress, including oxidative stress from elevated reactive oxygen species (ROS).[1] NUAK1, a critical component of the antioxidant defense system, and ULK1, a key initiator of autophagy, are two proteins that play pivotal roles in cancer cell survival.[1] this compound has emerged as a valuable tool to probe the interplay between these survival pathways. Its dual inhibitory action provides a unique opportunity to study the synergistic effects of blocking both antioxidant defense and autophagy, leading to enhanced cancer cell death.[1] This guide will explore the functional consequences of this compound treatment, with a specific focus on its induction of apoptosis and modulation of intracellular ROS levels.

Quantitative Data on this compound's Cellular Effects

The efficacy of this compound in inducing cytotoxicity, apoptosis, and ROS production has been quantified across various cancer cell lines. The following tables summarize these key findings.

Table 1: Cytotoxic Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |

| A549 | Lung Cancer | 1.76 - 8.91 | 24 hours |

| H1299 | Lung Cancer | 1.76 - 8.91 | 24 hours |

| NCI-H460 | Lung Cancer | 1.76 - 8.91 | 24 hours |

| MNK45 | Not Specified | 1.76 - 8.91 | 24 hours |

| U251 | Glioblastoma | 1.76 - 8.91 | 24 hours |

Data compiled from studies demonstrating the cytotoxic effects of this compound across a panel of cancer cell lines.[1]

Table 2: Induction of Apoptosis by this compound

| Cell Line | This compound Concentration (µM) | Treatment Duration | Percentage of Apoptotic Cells (Annexin V-positive) |

| NCI-H460 | 0 | 24 hours | Baseline |

| 1 | 24 hours | Dose-dependent increase | |

| 5 | 24 hours | Dose-dependent increase | |

| 10 | 24 hours | Dose-dependent increase | |

| MNK45 | 0 | 24 hours | Baseline |

| 1 | 24 hours | Dose-dependent increase | |

| 5 | 24 hours | Dose-dependent increase | |

| 10 | 24 hours | Dose-dependent increase |

Treatment with this compound leads to a significant, dose-dependent increase in the population of apoptotic cells.[1][2]

Table 3: Elevation of Reactive Oxygen Species (ROS) by this compound

| Cell Line | This compound Concentration (µM) | Treatment Duration | Relative ROS Levels |

| A549 | 0 | 8 hours | Baseline |

| 1 | 8 hours | Elevated | |

| 5 | 8 hours | Significantly Elevated |

This compound treatment results in a dose-dependent elevation of intracellular ROS levels.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effects on apoptosis and ROS production.

Apoptosis Assay using Annexin V/PI Staining

This protocol is for the detection and quantification of apoptotic cells by flow cytometry.

Materials:

-

T25 culture flasks

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed 1 x 10^6 cells in T25 culture flasks and culture overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired duration (e.g., 24 hours).

-

Cell Harvesting:

-

Collect the cell culture supernatant containing floating (potentially apoptotic) cells.

-

Wash the adherent cells with PBS and detach them using trypsin-EDTA.

-

Combine the detached cells with the supernatant from the previous step.

-

-

Staining:

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells immediately using a flow cytometer.

-

Data is interpreted as follows:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

-

ROS Detection using DCFH-DA Assay

This protocol is for the measurement of intracellular ROS levels.

Materials:

-

24-well plates

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (DMSO)

-

Serum-free cell culture medium

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Treatment: Treat cells with different concentrations of this compound (e.g., 0, 1, 5 µM) for the specified time (e.g., 8 hours).

-

Staining:

-

Prepare a 10 mM stock solution of DCFH-DA in DMSO.

-

Immediately before use, dilute the stock solution to a final working concentration of 10 µM in serum-free medium.

-

Remove the treatment medium from the cells and wash once with PBS.

-

Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

-

Measurement:

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by concurrently inhibiting NUAK1 and ULK1, leading to a cascade of events that culminate in apoptosis and increased ROS production.

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: this compound inhibits NUAK1 and ULK1, leading to apoptosis.

Experimental Workflow for Apoptosis and ROS Detection

The logical flow of the experimental procedures described above is visualized in the following diagram.

Caption: Workflow for apoptosis and ROS detection experiments.

Logical Relationship of this compound's Dual Inhibition

This diagram illustrates the logical consequence of this compound's dual inhibitory action.

Caption: Logical flow of this compound's dual inhibition mechanism.

Conclusion

This compound represents a significant tool for cancer research, offering a dual-pronged attack on key cancer cell survival pathways. Its ability to simultaneously inhibit NUAK1-mediated antioxidant defenses and ULK1-dependent autophagy leads to a synergistic increase in ROS production and apoptosis in cancer cells.[1] The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound and the broader implications of targeting oxidative stress and autophagy in cancer therapy.

References

MRT68921: A Potent Dual ULK1/ULK2 Inhibitor for Autophagy Research and Drug Development

An In-depth Technical Guide

Abstract

MRT68921 is a potent, dual inhibitor of the serine/threonine kinases ULK1 and ULK2, which are essential for the initiation of autophagy.[1][2][3] This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization. The document is intended for researchers, scientists, and drug development professionals working in the fields of autophagy, cancer biology, and neurodegenerative diseases.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis.[1][3] Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2 are key initiators of the autophagy pathway, making them attractive targets for therapeutic intervention.[1][3] this compound has emerged as a valuable chemical probe to dissect the roles of ULK1/ULK2 in autophagy and as a lead compound for the development of autophagy-modulating therapeutics.[3] In addition to its effects on ULK1/ULK2, this compound has also been identified as a dual inhibitor of NUAK1, a kinase involved in antioxidant defense, suggesting a broader therapeutic potential.[4]

Mechanism of Action

This compound exerts its primary effect by directly inhibiting the kinase activity of both ULK1 and ULK2.[2][5][6][7] This inhibition occurs at the early stages of autophagosome formation, leading to a blockage of autophagic flux.[1][3][6] The inhibition of ULK1 by this compound prevents the phosphorylation of downstream autophagy-related (Atg) proteins, such as ATG13, which is a critical step in the assembly of the autophagy initiation complex. This results in the accumulation of stalled, early autophagosomal structures.[2][3]

Furthermore, this compound's inhibitory action on NUAK1 disrupts the antioxidant defense system in cancer cells.[4] This dual-targeting mechanism leads to an increase in reactive oxygen species (ROS), induction of apoptosis, and suppression of cancer cell growth and metastasis.[4][5]

Signaling Pathway

The following diagram illustrates the central role of ULK1/ULK2 in the initiation of autophagy and the point of inhibition by this compound.

Caption: Inhibition of ULK1/ULK2 by this compound blocks downstream signaling for autophagy.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and cell-based assays.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ (nM) | Reference(s) |

| ULK1 | 2.9 | [1][2][5][6][7][8] |

| ULK2 | 1.1 | [1][2][5][6][7][8] |

Table 2: Cytotoxic Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| NCI-H460 | Non-small cell lung cancer | 1.76 - 8.91 | [5][9] |

| MNK45 | Gastric cancer | 1.76 - 8.91 | [5][9] |

| U251 | Glioblastoma | 1.76 - 8.91 | [5][9] |

| A549 | Non-small cell lung cancer | 1.76 - 8.91 | [9] |

| Other Cancer Cell Lines | Various | 1.76 - 8.91 | [5][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro ULK1/ULK2 Kinase Assay

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of this compound against ULK1 and ULK2.

Materials:

-

Recombinant GST-tagged ULK1 or ULK2

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, 0.1% β-mercaptoethanol

-

ATP solution (30 µM cold ATP)

-

[γ-³²P]ATP (0.5 µCi)

-

This compound (various concentrations)

-

SDS-PAGE sample buffer

-

Glutathione-Sepharose column (for purification of recombinant kinases)

Procedure:

-

Purify recombinant GST-ULK1 or GST-ULK2 from expressing cells (e.g., 293T or Sf9 cells) using a glutathione-Sepharose column.[1]

-

Prepare reaction mixes in the Kinase Assay Buffer containing MBP substrate.

-

Add this compound at desired final concentrations to the reaction mixes. Include a DMSO control.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose membrane.

-

Analyze the phosphorylation of MBP by autoradiography and immunoblotting.[1][7]

Cell-Based Autophagy Assays

This protocol details the detection of the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, by western blotting.

Materials:

-

Cells (e.g., MEFs, HeLa)

-

Complete cell culture medium

-

Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

-

This compound

-

Bafilomycin A1 (an inhibitor of lysosomal degradation)

-

RIPA lysis buffer

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody: Rabbit anti-LC3B

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Induce autophagy by incubating cells in EBSS for 1-2 hours. Treat control cells with complete medium.[1]

-

Treat cells with this compound (e.g., 1 µM) in the presence or absence of Bafilomycin A1 (50 nM) during the autophagy induction period.[1][3]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in SDS-PAGE sample buffer.

-

Separate 20-40 µg of protein per lane on a 12-15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the LC3-II/actin or LC3-II/LC3-I ratio.

This protocol describes the visualization and quantification of LC3-positive puncta, representing autophagosomes, using immunofluorescence microscopy.

Materials:

-

Cells grown on coverslips

-

EBSS

-

This compound

-

Paraformaldehyde (4%) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-LC3B

-

Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Induce autophagy by incubating cells in EBSS for 1-2 hours, with or without this compound treatment.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific binding with blocking solution for 30 minutes.

-

Incubate the cells with the primary anti-LC3B antibody for 1 hour at room temperature.

-

Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Stain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope. Quantify the number of LC3 puncta per cell.

Apoptosis and ROS Detection by Flow Cytometry

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

DCFDA or other ROS-sensitive dye

-

Flow cytometer

Procedure for Apoptosis:

-

Treat cells with varying concentrations of this compound for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry, distinguishing between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Procedure for ROS Detection:

-

Treat cells with this compound for a shorter duration (e.g., 1-8 hours).[4]

-

Incubate the cells with a ROS-sensitive dye (e.g., DCFDA) according to the manufacturer's instructions.

-

Harvest and wash the cells.

-

Analyze the fluorescence intensity of the cells by flow cytometry to quantify intracellular ROS levels.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line (e.g., NCI-H460, MNK45)

-

This compound formulated for in vivo administration

-

Vehicle control (e.g., DMSO, PEG300, Tween 80, saline)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of the mice.[4]

-

Allow tumors to establish and reach a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 10-40 mg/kg) or vehicle control via a suitable route (e.g., subcutaneous, intraperitoneal) daily or on a specified schedule.[5]

-

Measure tumor volume with calipers every few days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[4]

Experimental Workflows and Logical Relationships

The following diagrams illustrate typical experimental workflows for studying this compound.

Caption: Workflow for the in vitro and cell-based characterization of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05368H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. In vitro kinase assay [protocols.io]

An In-Depth Technical Guide to the Molecular Targets of MRT68921

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRT68921 is a potent small molecule inhibitor that has garnered significant interest for its dual-targeting capabilities, primarily impacting cellular pathways involved in autophagy and stress response. Originally developed through screens for TANK-binding kinase 1 (TBK1) inhibitors, it was subsequently identified as a highly potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, the key initiators of the autophagy process.[1] Furthermore, this compound is a potent inhibitor of NUAK family SNF1-like kinase 1 (NUAK1), a critical component of the antioxidant defense system.[2][3][4][5] This multi-targeted profile allows this compound to modulate fundamental cellular processes such as autophagy and oxidative stress, making it a valuable tool for cancer research and a potential therapeutic agent. This document provides a comprehensive overview of the molecular targets of this compound, its impact on signaling pathways, quantitative inhibitory data, and the experimental protocols used for its characterization.

Primary Molecular Targets

The primary molecular targets of this compound are the serine/threonine kinases ULK1, ULK2, and NUAK1.

-

ULK1 and ULK2: These kinases are central to the initiation of autophagy, a catabolic process essential for cellular homeostasis, which is often upregulated in cancer cells to cope with metabolic stress.[1] this compound potently inhibits both ULK1 and its homolog ULK2, thereby blocking the autophagic process at its earliest step.[2][3][6][7] This inhibition disrupts the maturation of autophagosomes and blocks autophagic flux.[6][7] The inhibitory effect on autophagy has been demonstrated to be specifically through ULK1, as confirmed using a drug-resistant ULK1 mutant.[1]

-

NUAK1: This kinase is involved in protecting cancer cells from oxidative stress.[5] By inhibiting NUAK1, this compound disrupts this protective mechanism, leading to an increase in reactive oxygen species (ROS), DNA damage, and subsequent apoptosis in tumor cells.[2][4][5] The dual inhibition of ULK1-mediated protective autophagy and NUAK1-mediated antioxidant defense creates a potent synergistic antitumor effect.[4][5]

-

TBK1: While this compound was discovered during a screen for TBK1 inhibitors, its autophagy-inhibiting effects have been shown to be independent of TBK1.[1][8] Experiments using TBK1 knock-out cells have demonstrated that this compound still effectively inhibits mTOR-mediated autophagic flux, indicating that TBK1 is not the primary target for its autophagy-related activity.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary kinase targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| ULK1 | 2.9 | Cell-free | [2][3][6] |

| ULK2 | 1.1 | Cell-free | [2][3][6] |

| NUAK1 | Potent Activity | Cell-based | [5][9] |

Note: While NUAK1 is a confirmed target, specific IC50 values are not as consistently reported in the provided literature as those for ULK1/2. However, downstream effects confirm potent inhibition in the low micromolar to nanomolar range in cellular assays.[5][9]

Affected Signaling Pathways

This compound exerts its cellular effects by intervening in two major signaling pathways: the ULK1/2-mediated autophagy pathway and the NUAK1-regulated oxidative stress response pathway.

Inhibition of Autophagy Initiation

This compound directly inhibits the kinase activity of the ULK1/2 complex, which is a critical upstream regulator of autophagy. This inhibition prevents the phosphorylation of downstream autophagy-related (Atg) proteins, such as ATG13, thereby halting the formation of the phagophore and subsequent maturation into an autophagosome.[1] This leads to an accumulation of stalled early autophagosomal structures.[1][10]

Disruption of Oxidative Stress Response

This compound inhibits NUAK1, which leads to the downregulation of its downstream targets, including MYPT1 and Gsk3β.[5] This pathway is crucial for protecting cancer cells from oxidative stress. Inhibition of NUAK1 results in increased levels of intracellular ROS, leading to DNA damage, activation of apoptotic pathways (e.g., increased cleaved PARP1), and ultimately, cell death.[2][5]

Experimental Protocols

The characterization of this compound's molecular targets involves a range of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay is used to determine the IC50 values of this compound against purified kinases like ULK1 and ULK2.

-

Objective: To quantify the direct inhibitory effect of this compound on kinase activity.

-

Materials:

-

Recombinant purified GST-ULK1 or GST-ULK2 enzyme.

-

Kinase assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM magnesium acetate, 0.1 mM EGTA, 0.1% β-mercaptoethanol).[1][6]

-

ATP solution (30 μM cold ATP supplemented with 0.5 μCi of [γ-32P]ATP).[1][6]

-

Substrate (e.g., Myelin Basic Protein).

-

This compound at various concentrations.

-

SDS-PAGE equipment, nitrocellulose membrane, and autoradiography supplies.

-

-

Procedure:

-

Prepare reaction mixes containing the kinase, substrate, and kinase assay buffer.

-

Add serially diluted this compound or DMSO (vehicle control) to the reaction mixes.

-

Initiate the kinase reaction by adding the [γ-32P]ATP solution.

-

Allow the reaction to proceed for 5-10 minutes at 25°C.[1]

-

Stop the reaction by adding SDS-PAGE sample buffer.[6]

-

Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.[6]

-

Detect substrate phosphorylation by autoradiography.

-

Quantify band intensity to determine the level of inhibition at each compound concentration and calculate the IC50 value.

-

Cellular Autophagy Flux Assay (LC3-II Western Blot)

This assay measures the impact of this compound on autophagic flux within cells by monitoring the levels of the autophagosome marker LC3-II.

-

Objective: To assess whether this compound inhibits the autophagy process in a cellular context.

-

Materials:

-

Cell lines (e.g., Mouse Embryonic Fibroblasts - MEFs).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS).[6]

-

Lysis buffer, SDS-PAGE equipment, and antibodies against LC3 and a loading control (e.g., tubulin).

-

-

Procedure:

-

Plate cells and grow to ~75% confluency.

-

Create four treatment groups: (1) Vehicle control in complete media, (2) this compound in complete media, (3) Vehicle control in EBSS, (4) this compound in EBSS.

-

For each condition, create a parallel set of wells and add Bafilomycin A1 for the last 1-2 hours of treatment to block lysosomal degradation of LC3-II.

-

Incubate cells for the desired time (e.g., 1-2 hours).[6]

-

Lyse the cells and collect protein lysates.

-

Perform Western blotting using an anti-LC3 antibody.

-

Analyze the levels of LC3-II. A blockage in autophagy by this compound will prevent the increase in LC3-II levels typically seen upon starvation (EBSS treatment), especially in the presence of Bafilomycin A1.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.

-

Objective: To verify that this compound physically binds to its target kinases (e.g., ULK1, NUAK1) inside the cell.

-

Materials:

-

Cultured cells expressing the target protein.

-

This compound and DMSO vehicle control.

-

Phosphate-buffered saline (PBS) with protease inhibitors.

-

Thermocycler or heating blocks.

-

Equipment for cell lysis (e.g., freeze-thaw cycles).

-

Centrifuge for separating soluble and aggregated proteins.

-

Western blot or ELISA equipment for detecting the soluble target protein.

-

-

Procedure:

-

Treat intact cells with this compound or DMSO for a set time (e.g., 1 hour) at 37°C.[11][12]

-

Wash and resuspend the cells in PBS.

-

Aliquot the cell suspension and heat the individual aliquots to a range of different temperatures for a short duration (e.g., 3 minutes).[13]

-

Lyse the cells (e.g., by repeated freeze-thaw cycles).

-

Pellet the heat-induced precipitated proteins by centrifugation.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble target protein remaining at each temperature point by Western blot or another detection method.

-

Binding of this compound is expected to stabilize its target protein, resulting in a shift of the melting curve to higher temperatures compared to the DMSO control.

-

Target Validation Workflow

The process of identifying and validating the molecular targets of a compound like this compound follows a logical and multi-step workflow, progressing from broad screening to specific in-cell and in-vivo confirmation.

References

- 1. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Sapphire Bioscience [sapphirebioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Use of MRT68921 in Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT68921 is a potent, dual inhibitor of the serine/threonine kinases ULK1 and ULK2 (Unc-51 Like Autophagy Activating Kinase 1 and 2), key regulators of autophagy initiation.[1][2][3] It also exhibits inhibitory activity against NUAK1 (NUAK family SNF1-like kinase 1), a kinase implicated in cancer cell survival and metabolism.[4][5] This technical guide provides an in-depth overview of the basic principles for utilizing this compound in cell biology research, with a focus on its application in studying autophagy and cancer.

Core Principles of this compound Action

This compound functions as a small molecule inhibitor that targets the kinase activity of ULK1 and ULK2.[1][2] These kinases are fundamental to the initiation of the autophagy cascade. Under normal conditions, the ULK1/2 complex, which also includes ATG13, FIP200, and ATG101, is negatively regulated by the mammalian target of rapamycin complex 1 (mTORC1).[6][7] Upon nutrient deprivation or other cellular stresses, mTORC1 is inactivated, leading to the activation of the ULK1/2 complex and the subsequent initiation of autophagosome formation.[7][8] this compound directly inhibits the kinase activity of ULK1 and ULK2, thereby blocking the downstream signaling events required for autophagy.[9]

Beyond its role in autophagy, this compound's inhibition of NUAK1 provides an additional layer of complexity to its cellular effects. NUAK1 is involved in regulating cellular stress responses, including oxidative stress, and has been identified as a potential therapeutic target in cancer.[5][10] The dual inhibition of ULK1/2 and NUAK1 by this compound can lead to a synergistic antitumor effect by simultaneously blocking a key cell survival pathway (autophagy) and a stress adaptation pathway.[5][11]

Quantitative Data: Inhibitory Potency and Cytotoxicity

The efficacy of this compound has been quantified through in vitro kinase assays and cell-based cytotoxicity assays. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| ULK1 | 2.9 |

| ULK2 | 1.1 |

Data sourced from multiple references.[1][2][3][4]

Table 2: Cytotoxic Activity of this compound in Various Cancer Cell Lines (24-hour treatment)

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H460 | Non-small cell lung cancer | 1.76 |

| A549 | Non-small cell lung cancer | >10 |

| H1299 | Non-small cell lung cancer | ~5.0 |

| MNK45 | Gastric cancer | ~4.0 |

| U251 | Glioblastoma | ~5.0 |

| ...and others | ... | 1.76 - 8.91 |

IC50 values for a panel of twelve cancer cell lines ranged from 1.76 to 8.91 µM.[5][12][13]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

Caption: this compound inhibits ULK1/2 and NUAK1 signaling pathways.

Experimental Workflow

Caption: A typical workflow for studying the effects of this compound.

Experimental Protocols

In Vitro ULK1/2 Kinase Assay

This protocol is adapted from methodologies described in the literature to determine the in vitro inhibitory activity of this compound against ULK1 and ULK2.[14][15][16]

Materials:

-

Recombinant GST-tagged ULK1 or ULK2

-

Kinase assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT)

-

ATP (cold and [γ-³²P]ATP)

-

This compound (dissolved in DMSO)

-

Substrate (e.g., myelin basic protein or a specific peptide substrate)

-

SDS-PAGE equipment

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant ULK1 or ULK2, and the desired concentration of this compound (or DMSO as a vehicle control).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of 100 µM.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 2X Laemmli sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate using a phosphorimager or by autoradiography.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Assessment of Autophagy Inhibition in Cultured Cells (Western Blot for LC3-II)

This protocol outlines the steps to measure the effect of this compound on autophagic flux by monitoring the levels of LC3-II.[12][17]

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Bafilomycin A1 or Chloroquine (lysosomal inhibitors)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE and Western blot equipment

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentration (e.g., 1 µM) for a specified time (e.g., 2-4 hours). For autophagic flux analysis, include a condition with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2 hours of this compound treatment).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against LC3B overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities for LC3-I and LC3-II. A decrease in the LC3-II/LC3-I ratio or a reduction in the accumulation of LC3-II in the presence of a lysosomal inhibitor indicates a blockage of autophagic flux.

Cell Viability and Apoptosis Assays

These protocols are used to assess the cytotoxic and pro-apoptotic effects of this compound on cancer cells.[5][12]

Cell Viability (CCK-8 or MTT Assay):

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis (Annexin V/Propidium Iodide Staining):

-

Treat cells with this compound at the desired concentrations and for the desired time.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. The percentage of Annexin V-positive cells represents the apoptotic cell population.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of ULK1/2-mediated autophagy and NUAK1 signaling in various cellular processes, particularly in the context of cancer biology. Its potent and dual inhibitory activity allows for the effective blockade of autophagy initiation, leading to cytotoxic effects in cancer cells. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this compound, contributing to a deeper understanding of the intricate cellular pathways it modulates. As with any pharmacological inhibitor, careful consideration of experimental design, including appropriate controls and concentration ranges, is crucial for obtaining robust and specific results.

References

- 1. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Frontiers | ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions [frontiersin.org]

- 9. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. glpbio.com [glpbio.com]

- 16. This compound | Autophagy | TargetMol [targetmol.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Treatment of Cancer Cell Lines with MRT68921

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 is a potent dual inhibitor of NUAK1 and ULK1/2 kinases, demonstrating significant antitumor activities in preclinical studies.[1][2] It functions by disrupting the balance of oxidative stress signals and inhibiting autophagy, which are critical for the survival of cancer cells.[1][2] These application notes provide detailed protocols for the in vitro evaluation of this compound's cytotoxic and signaling effects on cancer cell lines.

Introduction

Cancer cells exhibit an increased metabolic rate, leading to elevated levels of reactive oxygen species (ROS) and a dependency on protective mechanisms like autophagy for survival.[1] this compound exploits these vulnerabilities through its dual-targeting mechanism. By inhibiting NUAK1, a key component of the antioxidant defense system, this compound elevates oxidative stress.[1] Simultaneously, it inhibits Unc-51-like kinase 1 (ULK1) and ULK2, essential kinases for the initiation of autophagy, thereby preventing the cancer cells from clearing damaged components and recycling nutrients.[2][3][4] This combined action leads to increased ROS levels, DNA damage, and ultimately, apoptotic cell death in various cancer cell types.[1][2]

Data Presentation

In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| ULK1 | 2.9 |

| ULK2 | 1.1 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.[2][5]

Cytotoxic Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 24h treatment |

| NCI-H460 | Non-small cell lung cancer | 1.76 |

| A549 | Non-small cell lung cancer | > 10 |

| H1299 | Non-small cell lung cancer | > 10 |

| MNK45 | Gastric cancer | ~5.0 |

| U251 | Glioblastoma | ~7.5 |

| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | Dose-dependent apoptosis observed |

| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | Dose-dependent apoptosis observed |

| HL-60 | Acute Myeloid Leukemia (FLT3-WT) | Lower apoptosis compared to FLT3-ITD |

| U937 | Acute Myeloid Leukemia (FLT3-WT) | Lower apoptosis compared to FLT3-ITD |

IC50 values were determined using a CCK-8 assay after 24 hours of treatment with this compound.[1] Note that sensitivity to this compound can vary significantly between different cancer cell lines.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using CCK-8 Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

-

This compound (stock solution prepared in DMSO, stored at -20°C)[3]

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density that allows them to reach approximately 80% confluency within 24 hours.

-

Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0 to 10 µM).[1] Include a DMSO-only control.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[1]

-

CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining

This protocol describes the detection of apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

-

Cancer cell lines (e.g., NCI-H460, MNK45)[1]

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 0 to 10 µM) for 24 hours.[1]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, and PI positive cells are necrotic or late apoptotic.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is for assessing the effect of this compound on the NUAK1 and ULK1 signaling pathways.

Materials:

-

Cancer cell lines (e.g., U251, MNK45)[2]

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against: p-MYPT1, MYPT1, p-Gsk3β, Gsk3β, cleaved PARP1, p-ULK1, ULK1, p-ATG13, ATG13, LC3B, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound (e.g., 0 to 5 µM) for 8 hours.[2] Lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Densitometrically quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation. This compound treatment is expected to decrease the phosphorylation of MYPT1, Gsk3β, ULK1, and ATG13, and increase the levels of cleaved PARP1 and LC3-II.[1][6][7]

Visualizations

Caption: this compound dual-inhibits NUAK1 and ULK1, leading to increased ROS and apoptosis.

Caption: Workflow for determining the cytotoxicity of this compound using a CCK-8 assay.

References

- 1. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pentynoic-acid-stp-ester.com [pentynoic-acid-stp-ester.com]

- 4. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. ULK1 inhibition as a targeted therapeutic strategy for FLT3-ITD-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

Optimal Concentration of MRT68921 for Inhibiting Autophagy in Mouse Embryonic Fibroblasts (MEFs)

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to utilizing MRT68921 for the inhibition of autophagy in Mouse Embryonic Fibroblasts (MEFs). This compound is a potent, dual inhibitor of the serine/threonine kinases ULK1 and ULK2, which are essential for the initiation of the autophagy cascade.[1][2][3] An optimal concentration of 1 µM has been demonstrated to effectively block both basal and induced autophagy in MEFs.[1][4] This document outlines the mechanism of action, provides detailed experimental protocols for assessing autophagy inhibition, and presents key quantitative data in a structured format.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis.[1] Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][5] The ULK1/2 complex is a central regulator of autophagy initiation. This compound is a highly selective and potent small molecule inhibitor of ULK1 and ULK2, offering a valuable tool for studying the role of autophagy in various biological contexts.[1][6] Understanding the optimal working concentration and experimental conditions is crucial for accurate and reproducible results.

Mechanism of Action

This compound functions by competitively inhibiting the ATP-binding site of ULK1 and ULK2, thereby blocking their kinase activity.[5] This inhibition prevents the phosphorylation of downstream targets, such as ATG13, which is a critical step in the formation of the pre-autophagosomal structure.[1][7] Consequently, the entire autophagy process is halted at its earliest stage, leading to a reduction in the formation of autophagosomes and a subsequent decrease in autophagic flux.[1]

Below is a diagram illustrating the signaling pathway of autophagy initiation and the point of inhibition by this compound.

Caption: this compound inhibits ULK1, a key initiator of autophagy.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Type | Reference |

| Optimal Concentration for Autophagy Inhibition | 1 µM | MEFs | [1][4] |

| IC50 for ULK1 | 2.9 nM | In vitro | [2][3][4] |

| IC50 for ULK2 | 1.1 nM | In vitro | [2][3][4] |